molecular formula C19H18FN3O3 B2360245 N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(4-fluorophenyl)oxamide CAS No. 898466-12-1

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(4-fluorophenyl)oxamide

Cat. No. B2360245
CAS RN: 898466-12-1
M. Wt: 355.369
InChI Key: DPQDUKVXKJMQEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(4-fluorophenyl)oxamide, also known as AQ-1 or ML213, is a small molecule compound that has shown potential in various scientific research applications. This compound was first synthesized in 2011 and has since been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Scientific Research Applications

Metabolic Pathways and Drug Disposition

Compounds structurally similar to N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(4-fluorophenyl)oxamide have been investigated for their metabolism and disposition in humans. For example, studies on other complex molecules have elucidated the roles of specific metabolic pathways, including oxidative deamination and glucuronidation, in the metabolism of therapeutic agents. This knowledge is critical for understanding the pharmacokinetics and optimizing the pharmacological profiles of new drugs (Shaffer et al., 2008; Renzulli et al., 2011).

Potential Therapeutic Effects

Research on quinoline derivatives, such as linomide (quinoline-3-carboxamide), highlights their immunomodulatory properties and potential therapeutic applications in diseases like multiple sclerosis and Type I diabetes. These compounds could modulate the immune system, suggesting a research avenue for N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(4-fluorophenyl)oxamide in immune-related disorders (Karussis et al., 1996; Coutant et al., 1998).

Biomonitoring and Toxicology

Studies on metabolites of substances like acrylamide in humans contribute to the understanding of toxicological profiles and biomonitoring approaches. Such research is pivotal for assessing exposure risks and developing safety guidelines for novel compounds (Fennell et al., 2005; Hartmann et al., 2009).

properties

IUPAC Name

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(4-fluorophenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3/c1-12(24)23-10-2-3-13-4-7-16(11-17(13)23)22-19(26)18(25)21-15-8-5-14(20)6-9-15/h4-9,11H,2-3,10H2,1H3,(H,21,25)(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPQDUKVXKJMQEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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